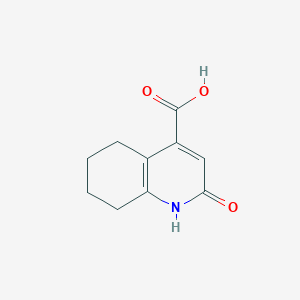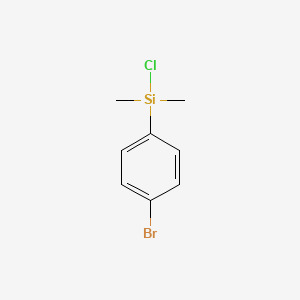
(4-Bromophenyl)chlorodimethylsilane
Overview
Description
(4-Bromophenyl)chlorodimethylsilane is an organosilicon compound with the molecular formula C8H10BrClSi It is characterized by the presence of a bromophenyl group attached to a chlorodimethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Bromophenyl)chlorodimethylsilane can be synthesized through various methods, including:
Grignard Reaction: One common method involves the reaction of 4-bromophenylmagnesium bromide with chlorodimethylsilane. The reaction is typically carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference.
Direct Halogenation: Another method involves the direct halogenation of phenylchlorodimethylsilane using bromine in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: It is also involved in coupling reactions like the Suzuki-Miyaura coupling, where the bromophenyl group participates in the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines are commonly used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are employed under mild to moderate conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as (4-bromophenyl)dimethylsilane derivatives are formed.
Coupling Products: Biaryl compounds are typically formed in coupling reactions.
Scientific Research Applications
(4-Bromophenyl)chlorodimethylsilane has diverse applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Material Science: The compound is utilized in the preparation of silicon-based polymers and materials with unique properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Catalysis: The compound is used in the development of catalysts for various organic transformations.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)chlorodimethylsilane involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets include electrophilic centers where the silicon atom can form bonds with nucleophiles, and the bromophenyl group can engage in carbon-carbon bond formation through palladium-catalyzed processes.
Comparison with Similar Compounds
Phenylchlorodimethylsilane: Lacks the bromine substituent, making it less reactive in certain coupling reactions.
(4-Chlorophenyl)chlorodimethylsilane: Contains a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness: (4-Bromophenyl)chlorodimethylsilane is unique due to the presence of both bromine and silicon, which imparts distinct reactivity and versatility in organic synthesis and material science applications.
Properties
IUPAC Name |
(4-bromophenyl)-chloro-dimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrClSi/c1-11(2,10)8-5-3-7(9)4-6-8/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVQUNBYZVLSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563282 | |
| Record name | (4-Bromophenyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18236-77-6 | |
| Record name | (4-Bromophenyl)(chloro)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


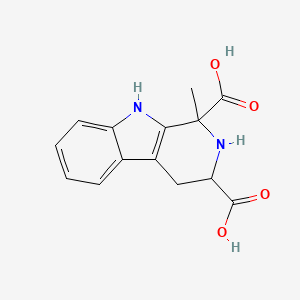
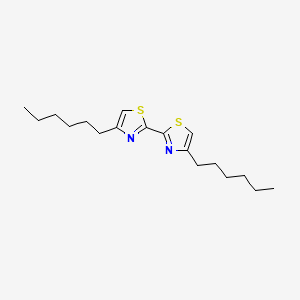
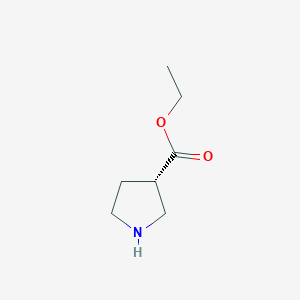
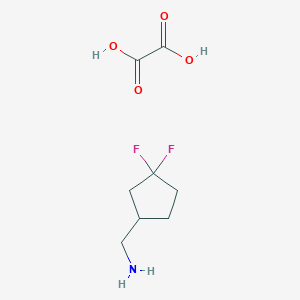

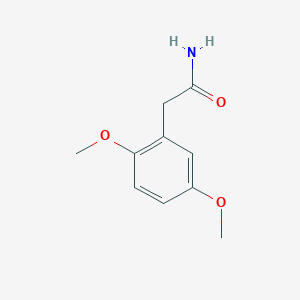



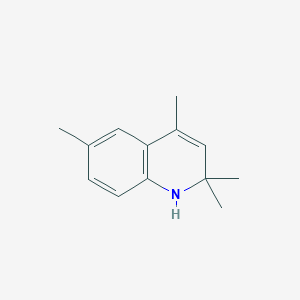

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3048765.png)
